molecular formula C22H36N5O4S+ B10757086 [[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine

[[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine

Cat. No.: B10757086
M. Wt: 466.6 g/mol
InChI Key: KMUXFASJKPVMGU-HXUWFJFHSA-O
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Chemical Reactions Analysis

[[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

[[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE has several potential scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a tool for studying protein-protein interactions and enzyme mechanisms due to its peptide-like structure.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE is not well-documented. given its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved would depend on the specific target and the context of its use .

Comparison with Similar Compounds

[[CYCLOHEXANESULFONYL-GLYCYL]-3[PYRIDIN-4-YL-AMINOMETHYL]ALANYL]PIPERIDINE can be compared with other dipeptide compounds, such as:

Properties

Molecular Formula

C22H36N5O4S+

Molecular Weight

466.6 g/mol

IUPAC Name

2-(cyclohexylsulfonylamino)-N-[(2R)-1-oxo-1-piperidin-1-yl-4-(pyridin-1-ium-4-ylamino)butan-2-yl]acetamide

InChI

InChI=1S/C22H35N5O4S/c28-21(17-25-32(30,31)19-7-3-1-4-8-19)26-20(22(29)27-15-5-2-6-16-27)11-14-24-18-9-12-23-13-10-18/h9-10,12-13,19-20,25H,1-8,11,14-17H2,(H,23,24)(H,26,28)/p+1/t20-/m1/s1

InChI Key

KMUXFASJKPVMGU-HXUWFJFHSA-O

Isomeric SMILES

C1CCC(CC1)S(=O)(=O)NCC(=O)N[C@H](CCNC2=CC=[NH+]C=C2)C(=O)N3CCCCC3

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCC(=O)NC(CCNC2=CC=[NH+]C=C2)C(=O)N3CCCCC3

Origin of Product

United States

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